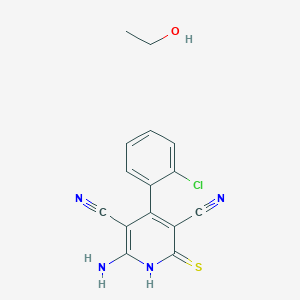![molecular formula C66H50N2O2 B14099932 (R)-2'-Benzyl-3-((E)-(((1S,2S)-2-((E)-(3-((R)-2-benzylnaphthalen-1-yl)-2-hydroxybenzylidene)amino)-1,2-diphenylethyl)imino)methyl)-[1,1'-binaphthalen]-2-ol](/img/structure/B14099932.png)
(R)-2'-Benzyl-3-((E)-(((1S,2S)-2-((E)-(3-((R)-2-benzylnaphthalen-1-yl)-2-hydroxybenzylidene)amino)-1,2-diphenylethyl)imino)methyl)-[1,1'-binaphthalen]-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’‘-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2’-benzyl-2-hydroxy-[1,1’-binaphthalene]) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a binaphthalene core with multiple functional groups, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’‘-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2’-benzyl-2-hydroxy-[1,1’-binaphthalene]) typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’‘-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2’-benzyl-2-hydroxy-[1,1’-binaphthalene]) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chromium trioxide or permanganic acid.
Reduction: Reduction reactions may involve hydrogenation in the presence of catalysts such as nickel.
Substitution: Substitution reactions can occur at the azanylylidene or methanylylidene groups, often using halogenating agents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., chromium trioxide), reducing agents (e.g., hydrogen gas with nickel catalyst), and halogenating agents (e.g., chlorine gas). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield benzoic acid derivatives, while reduction can produce fully hydrogenated compounds .
Applications De Recherche Scientifique
3,3’‘-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2’-benzyl-2-hydroxy-[1,1’-binaphthalene]) has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3,3’‘-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2’-benzyl-2-hydroxy-[1,1’-binaphthalene]) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 3,3′-{[(1,2-diphenylethene-1,2-diyl)bis(4,1-phenylene)]bis(oxy)}bis(propane-1-sulfonate)
- 2,2′-((1E,1′E)-((3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diyl)-bis(azanylylidene))bis(methanylylidene))-diphenol
Uniqueness
Compared to similar compounds, 3,3’‘-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2’-benzyl-2-hydroxy-[1,1’-binaphthalene]) stands out due to its binaphthalene core and multiple functional groups. These features provide enhanced stability and reactivity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C66H50N2O2 |
|---|---|
Poids moléculaire |
903.1 g/mol |
Nom IUPAC |
1-(2-benzylnaphthalen-1-yl)-3-[[(1S,2S)-2-[[3-(2-benzylnaphthalen-1-yl)-2-hydroxyphenyl]methylideneamino]-1,2-diphenylethyl]iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C66H50N2O2/c69-65-54(31-19-35-59(65)60-52(40-45-20-5-1-6-21-45)38-36-47-24-13-16-32-56(47)60)43-67-63(49-26-9-3-10-27-49)64(50-28-11-4-12-29-50)68-44-55-42-51-30-15-18-34-58(51)62(66(55)70)61-53(41-46-22-7-2-8-23-46)39-37-48-25-14-17-33-57(48)61/h1-39,42-44,63-64,69-70H,40-41H2/t63-,64-/m0/s1 |
Clé InChI |
CKMCCLJTVUYUHF-VKOZLBNWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C=C2)C4=CC=CC(=C4O)C=N[C@@H](C5=CC=CC=C5)[C@H](C6=CC=CC=C6)N=CC7=CC8=CC=CC=C8C(=C7O)C9=C(C=CC1=CC=CC=C19)CC1=CC=CC=C1 |
SMILES canonique |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C=C2)C4=CC=CC(=C4O)C=NC(C5=CC=CC=C5)C(C6=CC=CC=C6)N=CC7=CC8=CC=CC=C8C(=C7O)C9=C(C=CC1=CC=CC=C19)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Ethoxy-4-hydroxyphenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099860.png)
![1-[(6-bromo-3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetyl]piperidine-4-carboxamide](/img/structure/B14099861.png)

![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-5-[(3-chlorobenzyl)oxy]-4-hydroxypyridine-2-carboxamide](/img/structure/B14099872.png)
![4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14099883.png)

![(3S)-3-acetyloxy-3-[(1R,2R,5R,6R,10S,11S,14S)-11-(furan-3-yl)-5-(2-hydroxypropan-2-yl)-2,6,10-trimethyl-3,13-dioxo-12,15-dioxatetracyclo[8.5.0.01,14.02,7]pentadecan-6-yl]propanoic acid](/img/structure/B14099892.png)
![13,13-dioxo-13λ6-thia-8,10,16-triazatetracyclo[8.6.0.02,7.011,15]hexadeca-1,3,5,7-tetraene-9-thione](/img/structure/B14099902.png)
![1-(4-Propoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099909.png)
![4-Oxo-6-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carbohydrazide](/img/structure/B14099916.png)
![1-(2-fluorobenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14099922.png)


![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099926.png)
